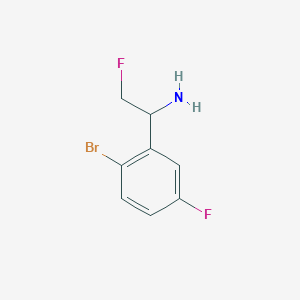
1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a fluorinated ethanamine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield corresponding oxides.
Applications De Recherche Scientifique
1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
- 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one
- 2-(2-Bromo-5-fluorophenyl)-1-(4-ethylphenyl)ethanone
Uniqueness
1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is unique due to its specific combination of bromine and fluorine atoms attached to the phenyl ring and ethanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H8BrF2N |
|---|---|
Poids moléculaire |
236.06 g/mol |
Nom IUPAC |
1-(2-bromo-5-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-7-2-1-5(11)3-6(7)8(12)4-10/h1-3,8H,4,12H2 |
Clé InChI |
BZHNMNTZZCHWJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(CF)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)


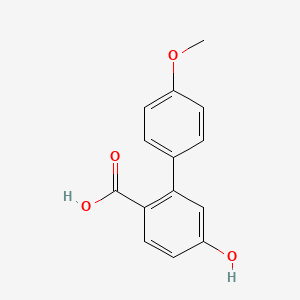
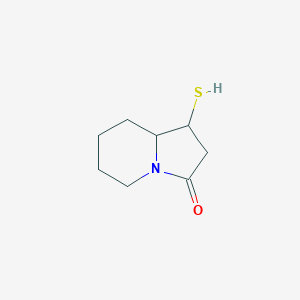

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B13240646.png)
![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)
![([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13240665.png)
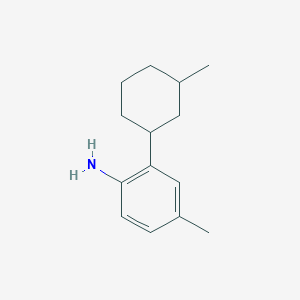
![3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13240668.png)
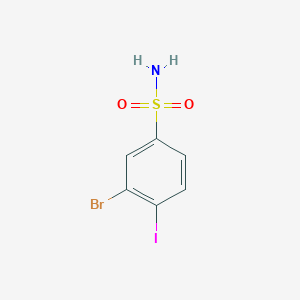
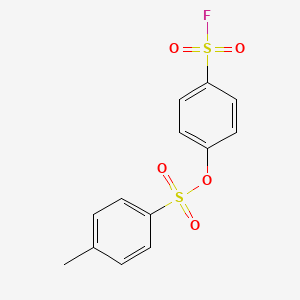
![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine](/img/structure/B13240688.png)
